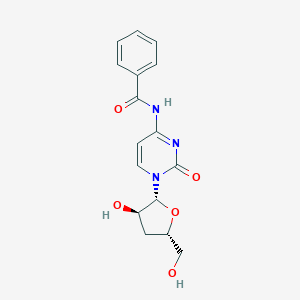

N4-Benzoyl-3'-deoxycytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGKQHJTFHHVDD-YWPYICTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573489 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-00-5 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rational Design of N4 Acyl Moieties:

A key optimization strategy involves the rational design of the N4-acyl group. Based on the observation that halogenated benzoyl groups can enhance antiviral activity, a systematic exploration of different halogen substituents (F, Cl, Br, I) at various positions (ortho, meta, para) on the benzoyl ring can be undertaken. Furthermore, the introduction of other electron-withdrawing or electron-donating groups, as well as heterocyclic aroyl moieties, could be explored to fine-tune the electronic and steric properties of the N4-substituent for optimal interaction with target enzymes, such as viral polymerases or cellular kinases.

Prodrug Approaches:

The development of prodrugs is a widely used strategy to improve the bioavailability and cellular uptake of nucleoside analogs. For N4-Benzoyl-3'-deoxycytidine, this could involve esterification of the 5'-hydroxyl group to create more lipophilic derivatives that can more easily cross cell membranes. Once inside the cell, these esters would be cleaved by cellular esterases to release the active parent compound. This approach has been successfully applied to other nucleoside analogs to enhance their therapeutic efficacy.

Modifications of the Sugar Moiety:

Alterations to the 3'-deoxyribose ring can also be a fruitful optimization strategy. The introduction of substituents at the 2'- and 3'-positions of the sugar can affect the conformation of the nucleoside and its ability to be recognized by viral or cellular enzymes. For example, the introduction of a fluorine atom at the 2'-position has been shown in other nucleoside analogs to increase metabolic stability and, in some cases, enhance antiviral activity. Exploring a range of modifications at these positions could lead to derivatives with improved pharmacological profiles.

Combination Therapy:

Another optimization strategy is to explore the use of N4-Benzoyl-3'-deoxycytidine analogs in combination with other therapeutic agents. By targeting different pathways involved in viral replication or cancer cell proliferation, combination therapies can achieve synergistic effects, leading to enhanced efficacy and a reduced likelihood of drug resistance.

The following interactive table outlines key optimization strategies for enhancing the biological activity of this compound derivatives.

| Optimization Strategy | Rationale | Examples of Modifications |

|---|---|---|

| Rational Design of N4-Acyl Group | Enhance interaction with target enzymes and improve activity. | Systematic variation of substituents on the benzoyl ring (halogens, alkyl groups, etc.); introduction of heteroaromatic acyl groups. |

| Prodrug Approach | Improve bioavailability and cellular uptake. | Esterification of the 5'-hydroxyl group with various lipophilic moieties. |

| Sugar Moiety Modification | Alter nucleoside conformation and metabolic stability. | Introduction of fluorine or other substituents at the 2' and 3' positions of the deoxyribose ring. |

| Combination Therapy | Achieve synergistic effects and overcome drug resistance. | Co-administration with other antiviral or anticancer agents that have different mechanisms of action. |

Advanced Research Applications and Methodologies Utilizing N4 Benzoyl 3 Deoxycytidine

Application in Oligonucleotide Synthesis and Nucleic Acid Engineering

The primary application of N4-benzoyl-cytidine derivatives is in the chemical synthesis of oligonucleotides. In the widely adopted phosphoramidite (B1245037) method for automated DNA and RNA synthesis, the reactive exocyclic amino groups of nucleobases must be protected to prevent unwanted side reactions during the sequential coupling of nucleotide monomers. The benzoyl group serves as a robust and reliable protecting group for cytidine (B196190), preventing the N4-amine from interfering with the phosphoramidite coupling chemistry. avantorsciences.combiosyn.com After the full-length oligonucleotide has been assembled on a solid support, the benzoyl group is efficiently removed during the final deprotection step, typically using aqueous ammonia, to yield the native cytidine base within the final product.

While N4-Benzoyl-2'-deoxycytidine is a standard reagent for synthesizing regular DNA, the 3'-deoxy variant is employed for creating oligonucleotides with specific modifications, particularly those designed to terminate chain elongation.

Synthesis of Therapeutically Relevant Oligonucleotides (e.g., Antisense Oligonucleotides, siRNA)

The production of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represents a major frontier in medicine. These molecules are designed to bind to specific mRNA sequences and modulate gene expression. oup.combeilstein-journals.org Their synthesis is a complex process that involves not only the standard DNA or RNA bases but also a variety of chemical modifications to enhance stability, binding affinity, and pharmacokinetic properties. oup.com

The synthesis of these modified oligonucleotides still fundamentally relies on phosphoramidite chemistry, making N4-benzoyl-protected cytidine phosphoramidites essential building blocks. beilstein-journals.org For instance, ASOs often incorporate a phosphorothioate (B77711) backbone and 2'-sugar modifications to increase nuclease resistance and binding affinity. beilstein-journals.org The assembly of these complex molecules requires the same careful protection of the cytidine base, for which the benzoyl group is a standard choice.

The use of N4-Benzoyl-3'-deoxycytidine in this context is more specialized. Incorporating a 3'-deoxycytidine (B105747) at the terminus of a therapeutic oligonucleotide can serve as a strategy to cap the molecule, preventing enzymatic degradation or unwanted enzymatic extension within the cell, potentially increasing the therapeutic's half-life and specificity.

Role in Genetic Research Technologies and Diagnostics

The ability to synthesize custom oligonucleotides with high fidelity has revolutionized genetic research and diagnostics. This compound contributes to this field primarily by enabling the synthesis of modified nucleic acids that can act as inhibitors of DNA synthesis.

Facilitating the Incorporation of Modified Nucleotides in Gene Therapy Research

In the context of gene therapy and related research, particularly in antiviral and anticancer studies, dideoxynucleosides (which are 2',3'-dideoxy) and 3'-deoxynucleosides are of significant interest. These molecules function as chain terminators when incorporated into a growing DNA strand by a polymerase. medchemexpress.com Because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, they halt the replication process.

This compound serves as a precursor for creating oligonucleotides that contain a 3'-terminal chain terminator. Deoxycytidine analogs are known to have applications in epigenetic therapy, where they can be incorporated into DNA and affect cellular processes. nih.gov While the benzoyl group itself is a synthetic handle, the 3'-deoxycytidine core is the functional component. Research into novel antiviral or anticancer agents may involve synthesizing short oligonucleotides that are delivered to cells, where the 3'-deoxy modification can exert its chain-terminating effect on viral or cellular polymerases.

Enhancing Molecular Diagnostic Tool Development (e.g., PCR Primers)

Standard PCR primers require a free 3'-hydroxyl group to be extended by a DNA polymerase. Therefore, this compound is not used to create the functional part of a standard amplification primer. However, the synthesis of any custom DNA primer that contains cytosine will invariably use N4-benzoyl-2'-deoxycytidine phosphoramidite as a raw material, with the benzoyl group being removed post-synthesis.

The application of a 3'-deoxy terminator is highly relevant in other diagnostic techniques, most notably in Sanger sequencing, which is a cornerstone of genetic analysis. Sanger sequencing relies on the controlled termination of DNA synthesis by incorporating dideoxynucleotide triphosphates (ddNTPs). Similarly, a synthetic oligonucleotide probe or primer ending in a 3'-deoxynucleoside can be used in specific diagnostic assays as a non-extendable blocker or in certain sequencing-by-synthesis methodologies as a reversible terminator (if the 3'-H could be converted to a 3'-OH). The synthesis of such a modified primer would utilize this compound as the key precursor for its 3'-terminal base.

Advanced Analytical Techniques for Studying this compound and its Molecular Interactions

The characterization and quality control of this compound and the oligonucleotides synthesized using it are critical for ensuring the reliability of research and the safety of potential therapeutics. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a fundamental tool for assessing the purity of this compound and the final deprotected oligonucleotides. nih.gov It is used to separate the full-length product from shorter failure sequences and from byproducts generated during synthesis and deprotection. The purity of phosphoramidite building blocks, such as those derived from this compound, is also confirmed by HPLC before their use in synthesis. thermofisher.com

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the identity of this compound and for verifying the exact mass of the synthesized oligonucleotides. nih.govnih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with mass analyzers to provide precise molecular weight measurements, confirming that the correct sequence has been synthesized and that all protecting groups (including the benzoyl group) have been successfully removed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H, 13C, and 31P NMR, is a powerful technique for the structural elucidation of this compound and its phosphoramidite derivatives. nih.gov It provides detailed information about the chemical structure, confirming the presence and location of the benzoyl group, the sugar moiety, and the phosphoramidite group. tandfonline.com For final oligonucleotides, NMR can be used to study their three-dimensional structure and their interactions with target molecules.

These analytical methods form a complementary suite of tools to ensure that the modified nucleosides used in synthesis are of high quality and that the resulting oligonucleotides have the correct sequence and purity required for their sophisticated research and diagnostic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and dynamics of molecules in solution. For this compound, both as an individual nucleoside and when incorporated into DNA oligonucleotides, NMR provides critical insights into its conformational preferences and its influence on the structure of nucleic acids.

High-resolution 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assign proton signals and determine spatial proximities between atoms. Analysis of the scalar coupling constants (J-couplings) for the deoxyribose sugar protons (H1', H2', H2'', H3', H4') allows for the determination of the sugar pucker conformation, which is a key determinant of DNA helix geometry (e.g., A-form vs. B-form). For a modified residue like this compound, NMR can reveal if the sugar preferentially adopts a C2'-endo (B-form DNA) or C3'-endo (A-form DNA) pucker and how this influences the local backbone structure.

Furthermore, NOESY experiments provide information about through-space interactions. These are crucial for defining the orientation of the N4-benzoyl group relative to the cytidine base and the surrounding DNA helix. This analysis can determine whether the bulky benzoyl group resides in the major or minor groove of the DNA duplex and how it affects base stacking and pairing interactions with neighboring bases. The chemical shifts of the nucleobase protons can also indicate changes in the electronic environment upon incorporation into a DNA strand, reflecting altered stacking interactions.

| NMR Parameter | Information Obtained for this compound |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment of atoms within the nucleoside and changes upon incorporation into DNA. |

| J-Coupling Constants | Determines the dihedral angles of the deoxyribose sugar ring, revealing the preferred sugar pucker conformation (e.g., C2'-endo, C3'-endo). |

| Nuclear Overhauser Effect (NOE) | Reveals through-space proximity between protons, defining the orientation of the benzoyl group and the overall conformation of the nucleoside within a DNA helix. |

Mass Spectrometry for Identification and DNA Analysis

Mass spectrometry (MS) is an essential analytical technique for the precise mass determination and structural elucidation of modified nucleosides like this compound. It is used for the verification of synthetic products and for the analysis of DNA fragments containing this modification.

High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the compound. For this compound, the expected protonated molecule [M+H]⁺ would be observed, confirming its successful synthesis.

When coupled with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through controlled fragmentation of the molecule. A common and dominant fragmentation pathway for nucleosides is the cleavage of the glycosidic bond that connects the nucleobase to the deoxyribose sugar. This results in two primary fragment ions: one corresponding to the N4-benzoyl-cytosine base and the other to the 3'-deoxyribose sugar. Further fragmentation of the base can involve the loss of the benzoyl group. Analyzing these fragmentation patterns allows for unambiguous identification of the modification within a complex biological sample or a synthetic oligonucleotide.

| Ion Type | Description | Expected Fragmentation Pathway for this compound |

| Molecular Ion [M+H]⁺ | The intact molecule with an added proton. | Confirms the overall mass and successful synthesis of the compound. |

| Base Fragment [BH₂]⁺ | Result of glycosidic bond cleavage, representing the protonated nucleobase. | A key fragment corresponding to the N4-benzoyl-cytosine moiety. |

| Sugar Fragment [S]⁺ | Result of glycosidic bond cleavage, representing the sugar moiety. | A fragment corresponding to the 3'-deoxyribose portion. |

| Secondary Fragments | Result from further fragmentation of the primary ions. | Loss of the benzoyl group (C₇H₅O) from the base fragment. |

Development of Fluorescent Probes and Markers from this compound Derivatives

While this compound is not intrinsically fluorescent, its structure serves as a valuable scaffold for the development of fluorescent probes. The benzoyl group at the N4 position can be replaced by or derivatized with various fluorophores to create modified nucleosides that can be incorporated into DNA or RNA for visualization and tracking purposes.

The general strategy involves synthesizing N4-acyl-3'-deoxycytidine analogues where the acyl group is an environmentally sensitive or brightly emissive fluorophore. These fluorescent nucleoside analogues can then be converted into their phosphoramidite or triphosphate forms for incorporation into oligonucleotides via automated solid-phase synthesis or enzymatic reactions, respectively. The exocyclic N4 position is a favorable site for modification as it can position the fluorophore in the major groove of the DNA double helix, potentially minimizing structural perturbation while allowing for interaction analysis. nih.govnih.gov

Utilization as Fluorescent Tags in Biochemical Assays

Once a fluorescent derivative of this compound is synthesized and incorporated into an oligonucleotide, it can be used as a probe in a variety of biochemical assays. These fluorescently labeled oligonucleotides are crucial tools for studying nucleic acid structure, function, and interactions.

Applications for such probes include:

Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect and visualize specific DNA or RNA sequences within fixed cells, allowing for the study of chromosome organization and gene expression.

Förster Resonance Energy Transfer (FRET): By pairing the fluorescent cytidine derivative with another fluorophore (a FRET pair), researchers can measure distances and detect conformational changes in nucleic acids or protein-DNA complexes.

Real-Time PCR: Probes containing a fluorescent tag and a quencher can be designed to fluoresce only upon hybridization to the target sequence during PCR, enabling quantitative measurement of nucleic acid amplification.

Enzyme-DNA Interaction Studies: The change in the fluorescence properties (e.g., intensity, lifetime, or emission wavelength) of the probe upon protein binding can be used to monitor and quantify the interactions between DNA and enzymes like polymerases, nucleases, or transcription factors. nih.gov

Future Research Directions and Translational Perspectives for this compound

The utility of this compound and its analogues extends beyond current applications, with significant potential for future research and translational medicine.

Expanding the Repertoire of Modified Nucleotides for DNA/RNA Labeling Applications

The successful enzymatic incorporation of N4-acyl-deoxycytidine nucleotides into DNA demonstrates the potential for expanding the chemical diversity of nucleic acids beyond traditional modifications at the C5 position of pyrimidines. nih.govresearchgate.net Future research will likely focus on synthesizing a wider array of N4-substituted cytidine analogues with diverse functionalities.

These new functionalities could include:

Photo-crosslinking agents: To map DNA-protein interactions with high precision.

Click-chemistry handles: To allow for the efficient post-synthetic labeling of DNA with a wide range of molecules, including biotin, fluorophores, or therapeutic agents.

Redox-active groups: For the development of electrochemical biosensors.

Aptamer selection: Using libraries of oligonucleotides containing N4-modified cytidines to select for aptamers (nucleic acid-based ligands) with enhanced binding affinity and specificity for various targets. nih.govnih.gov

By expanding this molecular toolbox, researchers can create novel nucleic acid-based tools for diagnostics, nanotechnology, and molecular biology. nih.gov

Exploration in Novel Therapeutic Modalities Beyond Current Applications

As a modified pyrimidine (B1678525) nucleoside, this compound belongs to a class of compounds known for their therapeutic potential, particularly as antimetabolites in cancer therapy. nih.gov Future research could explore its efficacy and mechanism of action in various cancer models.

Beyond its direct cytotoxic potential, the compound could serve as a lead structure for the development of novel therapeutic agents. Strategies could involve:

Hybrid Molecules: Creating hybrid compounds by linking the this compound scaffold to other pharmacologically active moieties, such as sulfonamides, to develop multi-target anticancer agents. nih.gov

Targeted Drug Delivery: Using the nucleoside to target specific nucleoside transporters that are overexpressed in cancer cells, thereby enhancing drug delivery and reducing off-target toxicity. nih.gov

Antiviral Agents: Many nucleoside analogues are potent antiviral drugs. This compound and its derivatives could be screened for activity against various viral polymerases or other key viral enzymes.

Antisense Therapy: Incorporating N4-benzoyl-modified cytidines into antisense oligonucleotides could enhance their nuclease resistance, binding affinity, and cellular uptake, potentially leading to more potent and stable gene-silencing therapeutics.

Q & A

Q. What are the standard synthetic routes for N4-Benzoyl-3'-deoxycytidine, and how can purity be optimized?

this compound is typically synthesized via phosphoramidite chemistry. A validated protocol involves reacting 3'-deoxycytidine derivatives with benzoyl-protected intermediates under anhydrous conditions. For example, a two-step reaction using tert-butyldimethylsilyl (TBDMS) protection and subsequent benzoylation achieves an 87% yield . Key steps include:

- Anhydrous solvent systems (e.g., MeCN) to prevent hydrolysis.

- Tetrazole activation for efficient coupling.

- Silica gel chromatography (0–2% MeOH in CHCl₃) for purification.

Purity is confirmed via ¹H/¹³C/³¹P NMR and high-resolution mass spectrometry (HRMS) . For example, HRMS (ESI) m/z: [M+H]⁺ calcd 674.2451, found 674.2452 .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Multinuclear NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.45–8.18 ppm) and sugar moiety protons (δ 4.00–6.17 ppm). ¹³C NMR confirms the benzoyl carbonyl at δ 167.3 ppm, and ³¹P NMR detects phosphonate linkages (δ -8.1 ppm) .

- HRMS : Validates molecular formula (e.g., C₃₅H₄₀N₃O₇PSi⁺) with <1 ppm error .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE requirements : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .

- Waste disposal : Follow federal/state regulations for organic solvents and protected nucleosides. Incinerate or use licensed hazardous waste services .

Advanced Research Questions

Q. How does the N4-benzoyl group influence metabolic stability compared to other deoxycytidine analogs?

The benzoyl group enhances metabolic stability by sterically hindering enzymatic deamination. To evaluate this:

- In vitro assays : Incubate with human plasma or liver microsomes; quantify parent compound and metabolites (e.g., free cytidine) via LC-MS.

- Comparative studies : Contrast with acetylated or unprotected analogs. For example, 5-aza-2'-deoxycytidine (5-aza-dC) shows rapid deamination, requiring frequent dosing .

- DCK dependency : Assess phosphorylation efficiency using DCK-deficient cell lines (e.g., resistance in DCK⁻/⁻ models indicates metabolic activation reliance) .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound?

- Dose-response profiling : Use multiple cell lines (e.g., cancer vs. normal) across a broad concentration range (nM to μM).

- Mechanistic studies :

- Measure DNA incorporation via ³H-labeled analogs and autoradiography.

- Assess apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .

- Control for batch variability : Validate purity of each batch via NMR and HPLC to rule out impurity-driven toxicity .

Q. How does this compound compare to 5-aza-dC in modulating DNA methylation?

- Mechanistic divergence : 5-aza-dC inhibits DNA methyltransferases (DNMTs) by covalent trapping, while this compound may act via competitive incorporation into DNA.

- Experimental design :

- LUMA (LUminometric Methylation Assay) : Quantify global CpG methylation in treated vs. untreated cells .

- Bisulfite sequencing : Target gene-specific methylation (e.g., Polycomb-regulated loci) .

- Transcriptional profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. What methodologies identify resistance mechanisms to this compound in cancer models?

- CRISPR screens : Knockout libraries to pinpoint genes conferring resistance (e.g., DCK, SAMHD1).

- Metabolomics : LC-MS/MS to track intracellular phosphorylation levels (e.g., mono-/di-/triphosphates).

- SLX4–XPF deficiency models : Test hypersensitivity in cells lacking DNA crosslink repair pathways .

Q. How can researchers optimize this compound for in vivo studies?

- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and bioavailability.

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution via radiolabeled analogs.

- Combination therapies : Pair with checkpoint inhibitors (e.g., anti-PD-1) to exploit immunogenic cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.